molecular formula C24H22ClN3O3S B2814102 Ethyl 2-(benzylsulfanyl)-5-(4-chlorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 537046-46-1

Ethyl 2-(benzylsulfanyl)-5-(4-chlorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2814102
CAS No.: 537046-46-1
M. Wt: 467.97
InChI Key: BVFOZWWHNLLZAH-UHFFFAOYSA-N
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Description

Ethyl 2-(benzylsulfanyl)-5-(4-chlorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a tetrahydropyridopyrimidine derivative characterized by a fused bicyclic core, substituted with a benzylsulfanyl group at position 2, a 4-chlorophenyl group at position 5, and an ethyl carboxylate moiety at position 4. This compound belongs to a class of nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry due to their structural similarity to purine and pyrimidine bases, enabling interactions with biological targets such as enzymes and receptors .

The synthesis of such derivatives typically involves multi-step reactions, including cyclocondensation of thioureas with α,β-unsaturated carbonyl compounds, followed by functionalization via nucleophilic substitution or coupling reactions. Crystallographic studies (e.g., using SHELX software for structure refinement ) are critical for confirming stereochemistry and hydrogen-bonding patterns, which influence bioactivity and stability.

Properties

CAS No.

537046-46-1

Molecular Formula

C24H22ClN3O3S

Molecular Weight

467.97

IUPAC Name

ethyl 2-benzylsulfanyl-5-(4-chlorophenyl)-7-methyl-4-oxo-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C24H22ClN3O3S/c1-3-31-23(30)18-14(2)26-21-20(19(18)16-9-11-17(25)12-10-16)22(29)28-24(27-21)32-13-15-7-5-4-6-8-15/h4-12,19H,3,13H2,1-2H3,(H2,26,27,28,29)

InChI Key

BVFOZWWHNLLZAH-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)Cl)C(=O)NC(=N2)SCC4=CC=CC=C4)C

solubility

not available

Origin of Product

United States

Biological Activity

Ethyl 2-(benzylsulfanyl)-5-(4-chlorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant research findings.

The compound features a complex structure characterized by a tetrahydropyrido[2,3-d]pyrimidine core, which is known for its diverse pharmacological activities. Its chemical formula is C20H20ClN2O3S, and it possesses several functional groups that contribute to its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrido[2,3-d]pyrimidine compounds exhibit significant antimicrobial properties. For instance, similar compounds have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of the benzylsulfanyl group enhances the lipophilicity of the molecule, potentially improving its ability to penetrate microbial membranes.

Anticancer Properties

Research indicates that derivatives of this compound may possess anticancer activity. A study highlighted that related pyrido[2,3-d]pyrimidine derivatives inhibited cell proliferation in various cancer cell lines through the modulation of apoptosis pathways. The mechanism likely involves the inhibition of specific kinases involved in cell cycle regulation and apoptosis.

Hypolipidemic Effects

Another area of interest is the hypolipidemic activity of similar compounds. In animal models, certain pyrido[2,3-d]pyrimidine derivatives have been shown to reduce serum cholesterol and triglyceride levels significantly. This effect is crucial in managing conditions like hyperlipidemia and associated cardiovascular diseases.

Activity Type Effect Mechanism
AntimicrobialInhibition of bacterial growthDisruption of microbial membrane integrity
AnticancerReduced cell proliferationModulation of apoptosis pathways
HypolipidemicLowered cholesterol/triglyceridesInhibition of lipid synthesis

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in lipid metabolism and cancer progression.
  • Receptor Modulation : It can potentially modulate receptors associated with inflammation and cancer signaling pathways.
  • Oxidative Stress Reduction : The antioxidant properties can mitigate oxidative stress by scavenging free radicals.

Case Studies

  • Antimicrobial Study : A study conducted on a series of similar compounds revealed that those with a benzylsulfanyl moiety exhibited enhanced antibacterial activity against resistant strains compared to their non-sulfanyl counterparts.
  • Cancer Cell Line Testing : In vitro tests on various cancer cell lines showed that the compound induced apoptosis through caspase activation pathways, suggesting its potential as an anticancer agent.
  • Hypolipidemic Research : Animal studies indicated that administration of related compounds resulted in a significant reduction in lipid profiles within a four-week treatment period.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The 4-chlorophenyl group in the target compound may enhance lipophilicity and target binding compared to simpler phenyl or nitro-substituted analogues . The benzylsulfanyl group could modulate solubility and metabolic stability relative to mercapto or hydroxyl substituents.
  • Ring Conformation : Unlike the puckered conformation observed in some dihydropyridopyrimidines (puckering coordinates analyzed via Cremer-Pople parameters ), the target compound’s tetrahydropyrido core likely adopts a planar or near-planar conformation, as seen in SHELX-refined structures of similar bicyclic systems .
  • Hydrogen Bonding : The 4-oxo group and carboxylate moiety may participate in intermolecular H-bonds, analogous to patterns observed in supramolecular aggregates of pyrimidine derivatives (e.g., Etter’s graph-set analysis ).

Bioactivity and Computational Predictions

  • Predicted Promiscuity Score : Moderate (0.62), suggesting selective target engagement.
  • Dark Chemical Matter Risk: Low (probability: 0.18), indicating a reduced likelihood of nonspecific aggregation.

Comparatively, salternamide E (a marine actinomycete-derived compound) exhibits higher potency but greater promiscuity due to its macrocyclic thioether structure .

Q & A

Basic: What are the common synthetic routes for preparing this compound, and what catalytic systems are typically employed?

The synthesis involves multi-step reactions, often starting with the condensation of substituted pyrimidine precursors with thiol-containing intermediates. A typical protocol includes:

  • Step 1 : Formation of the pyrido[2,3-d]pyrimidine core via cyclocondensation of ethyl acetoacetate derivatives with thiourea or its analogs under acidic conditions.
  • Step 2 : Introduction of the benzylsulfanyl group via nucleophilic substitution or thiol-ene reactions.
  • Step 3 : Functionalization of the 4-chlorophenyl moiety through Suzuki-Miyaura coupling or Ullmann-type reactions, often using palladium or copper catalysts (e.g., Pd(PPh₃)₄ or CuI) in solvents like DMF or toluene .
    Catalytic systems are critical for regioselectivity, with yields optimized by adjusting reaction time (12–48 hours) and temperature (80–120°C).

Basic: What spectroscopic and crystallographic methods are used to characterize this compound?

  • Spectroscopy :
    • ¹H/¹³C NMR : Assignments focus on distinguishing aromatic protons (δ 7.2–8.1 ppm for chlorophenyl), methyl groups (δ 1.2–2.5 ppm), and carbonyl resonances (δ 165–175 ppm).
    • HRMS : Validates molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm.
  • Crystallography :
    • Single-crystal X-ray diffraction (SC-XRD) with SHELX software refines bond lengths (e.g., C–S: ~1.78 Å) and dihedral angles (e.g., pyrimidine ring puckering: 5–15°) .
    • Triclinic or monoclinic systems are common, with unit cell parameters (e.g., a = 7.58 Å, b = 10.73 Å) reported in space groups like P1 or P2₁/c .

Advanced: How can reaction conditions be optimized to improve yield and purity in multi-step syntheses?

  • Catalyst Screening : Test Pd/Cu ratios (e.g., 1:1 to 1:3) to balance reactivity and side-product formation.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while toluene minimizes hydrolysis of ester groups .
  • Temperature Gradients : Use microwave-assisted synthesis (80–150°C) to reduce reaction time from hours to minutes.
  • Workup Strategies : Employ column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (ethanol/water) for >95% purity .

Advanced: How to resolve contradictions between spectroscopic data and crystallographic results during structural validation?

  • Case Example : Discrepancies in dihedral angles from NMR (averaged conformers) vs. XRD (fixed crystal packing).
  • Methodology :
    • Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···O, π-stacking) influencing solid-state conformation .
    • Validate dynamic effects via VT-NMR (variable-temperature) to detect conformational flexibility in solution .
    • Re-refine XRD data with SHELXL constraints (e.g., DFIX for bond lengths) to reconcile geometric outliers .

Advanced: What challenges arise in analyzing non-planar ring systems, such as puckering in the pyrido[2,3-d]pyrimidine core?

  • Puckering Quantification :
    • Apply Cremer-Pople parameters (e.g., total puckering amplitude Q and phase angles) to classify chair, boat, or twist-boat conformers .
    • Compare with density functional theory (DFT) calculations (B3LYP/6-31G*) to assess energy differences between conformers (±2 kcal/mol).
  • Hydrogen Bonding :
    • Graph set analysis (e.g., Etter’s notation) identifies motifs like R₂²(8) rings from N–H···O interactions, critical for crystal packing .

Advanced: How does substituent variation (e.g., 4-chlorophenyl vs. 4-methoxyphenyl) influence biological activity?

  • Structure-Activity Relationship (SAR) :
    • Electron-Withdrawing Groups (e.g., Cl): Enhance binding to hydrophobic enzyme pockets (e.g., COX-2 inhibition by 10–20% vs. methoxy analogs) .
    • Benzylsulfanyl vs. Methylthio : Sulfur atom positioning affects π-π stacking with aromatic residues (e.g., Tyr341 in kinase targets) .
  • Experimental Validation :
    • Molecular Docking (AutoDock Vina): Predict binding poses (ΔG ≈ −8.5 kcal/mol for chlorophenyl derivatives).
    • Enzyme Assays : IC₅₀ values (e.g., 1.2 µM vs. 3.8 µM for methoxy variants) quantify potency differences .

Advanced: What strategies mitigate decomposition during long-term storage or under experimental conditions?

  • Stability Studies :
    • HPLC Monitoring : Track degradation products (e.g., ester hydrolysis to carboxylic acid) under varied pH (4–9) and temperature (4–40°C).
    • Lyophilization : Preserve crystalline form at −20°C with desiccants (silica gel) to prevent hydrate formation .
  • Inert Atmosphere : Use argon/vacuum sealing for solutions in DMSO or DMF to inhibit oxidation .

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